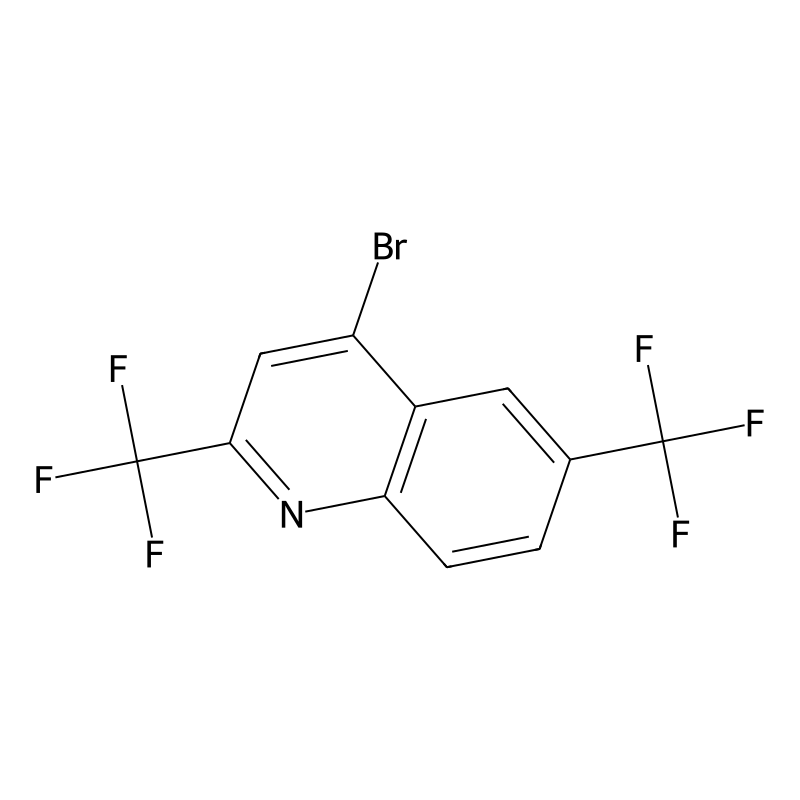

4-Bromo-2,6-bis(trifluoromethyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential Pharmaceutical Properties: The presence of the trifluoromethyl groups and the bromine atom suggests potential for this compound to interact with biological systems. Trifluoromethyl groups are a common feature in many pharmaceuticals due to their ability to improve drug potency and metabolic stability []. Bromine can also play a role in various biological processes, and its incorporation can influence a molecule's interaction with targets of interest [].

4-Bromo-2,6-bis(trifluoromethyl)quinoline is a specialized organic compound with the molecular formula C11H4BrF6N and a molecular weight of 344.05 g/mol. This compound features a quinoline backbone, which is characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The presence of bromine and trifluoromethyl groups significantly influences its chemical properties, making it an interesting subject for research in both chemistry and biology .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles through standard nucleophilic substitution mechanisms.

- Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different derivatives.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the construction of more complex molecular architectures .

Research indicates that 4-Bromo-2,6-bis(trifluoromethyl)quinoline exhibits potential biological activities. Studies have suggested its antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery. The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activity, influencing various cellular processes .

The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline typically involves bromination of 2,6-bis(trifluoromethyl)quinoline under controlled conditions. Common methods include:

- Bromination: Utilizing bromine or brominating agents in suitable solvents to selectively introduce the bromine atom at the 4-position of the quinoline ring.

- Industrial Production: Large-scale synthesis may involve optimized reaction conditions to achieve high yields and purity, followed by purification techniques such as crystallization .

The compound has several applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its potential biological activities make it valuable in drug discovery.

- Material Science: It is used in developing advanced materials and specialty chemicals due to its unique chemical structure .

Studies on the interactions of 4-Bromo-2,6-bis(trifluoromethyl)quinoline with biological targets are ongoing. Preliminary findings suggest that its unique substituents may enhance binding affinity to certain receptors or enzymes, which could lead to significant biological effects. Further research is required to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with 4-Bromo-2,6-bis(trifluoromethyl)quinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Bis(trifluoromethyl)quinoline | Lacks bromine | Different reactivity; used in various synthetic routes |

| 4-Chloro-2,6-bis(trifluoromethyl)quinoline | Contains chlorine instead of bromine | Alters chemical properties and biological activities |

| 4-Fluoro-2,6-bis(trifluoromethyl)quinoline | Contains fluorine | Influences reactivity; potential applications differ |

| 4-Bromo-2-methyl-6-(trifluoromethyl)quinoline | Methyl group at the 2-position | Affects biological activity; different synthesis routes |

| 4-Bromo-2-(trifluoromethyl)quinoline | Lacks additional trifluoromethyl groups | Simpler structure; different reactivity |

Uniqueness: The presence of both bromine and trifluoromethyl groups in 4-Bromo-2,6-bis(trifluoromethyl)quinoline imparts distinct chemical properties that differentiate it from similar compounds. This unique combination enhances its utility in scientific research and industrial applications .

Direct Bromination Strategies for Quinoline Systems

Direct bromination of quinoline derivatives represents a fundamental approach for introducing halogen substituents at specific positions on the quinoline scaffold. The regioselectivity and efficiency of bromination reactions depend critically on the choice of brominating agent, reaction conditions, and the electronic environment of the quinoline substrate [2] [3].

N-Bromosuccinimide (NBS) emerges as the most widely employed brominating agent for quinoline systems due to its superior handling properties and moderate reactivity compared to molecular bromine [2]. The mechanism involves homolytic cleavage of the N-Br bond to generate bromine radicals, which subsequently abstract hydrogen atoms from activated positions on the quinoline ring [3] [4]. Under acidic conditions, NBS demonstrates excellent regioselectivity for the 4-position of 2,6-bis(trifluoromethyl)quinoline precursors, with typical yields ranging from 65-85% .

The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-withdrawing trifluoromethyl groups at positions 2 and 6 significantly influence the reactivity pattern [5]. These substituents deactivate the pyridine ring toward electrophilic attack while directing bromination to the benzene ring, particularly at the 4-position due to favorable electronic stabilization of the intermediate carbocation [6] [7].

Molecular bromine (Br₂) offers higher reactivity than NBS but requires more stringent reaction conditions and careful temperature control [8]. In strong acid media such as concentrated sulfuric acid, bromination with Br₂ proceeds efficiently at 0-25°C, achieving yields of 70-90% [8]. However, the enhanced reactivity can lead to multiple bromination products, necessitating precise stoichiometric control and optimized reaction times.

Alternative brominating agents including N,N-dibromoisocyanuric acid and 1,3-dibromo-5,5-dimethylhydantoin have been investigated for quinoline bromination [9]. These reagents offer improved stability and handling characteristics but often provide lower selectivity compared to NBS [9]. The choice of brominating agent must balance reactivity, selectivity, and practical considerations for large-scale synthesis.

Table 1: Direct Bromination Strategies for Quinoline Systems

| Brominating Agent | Reaction Conditions | Regioselectivity | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acid catalysis, 25-80°C | C-4, C-5, C-8 preferred | 65-85 | Mild conditions, good selectivity | Lower reactivity vs Br₂ |

| Bromine (Br₂) | Lewis acid, 0-25°C | C-5, C-8 preferred | 70-90 | High reactivity, good yields | Harsh conditions required |

| N,N-Dibromoisocyanuric acid | Strong acid medium | Variable selectivity | 60-80 | High reactivity | Limited selectivity |

| 1,3-Dibromo-5,5-dimethylhydantoin | Mild heating, 40-60°C | C-5 preferred | 55-75 | Stable reagent | Moderate yields |

Trifluoromethyl Group Introduction via Radical Pathways

The incorporation of trifluoromethyl groups into quinoline systems through radical pathways has emerged as a powerful strategy for accessing fluorinated heterocycles with enhanced pharmaceutical properties [10] [11] [12]. Radical trifluoromethylation offers distinct advantages over ionic mechanisms, including improved functional group tolerance and the ability to functionalize electron-deficient aromatic systems [10] [13].

The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) represents the most cost-effective and practical source of trifluoromethyl radicals for quinoline functionalization [14] [15]. Under copper-catalyzed conditions with tert-butyl hydroperoxide as an oxidant, CF₃SO₂Na generates trifluoromethyl radicals that undergo addition to electron-deficient quinoline substrates [12] [14]. The reaction proceeds through a radical chain mechanism involving copper-mediated decomposition of the sulfinate salt and subsequent radical propagation steps [14].

Mechanistic studies reveal that the reaction initiates with copper-catalyzed oxidation of CF₃SO₂Na to produce CF₃ radicals and sulfur dioxide [12] [14]. These electrophilic radicals preferentially attack electron-rich positions on the quinoline scaffold, with regioselectivity governed by the electronic properties of existing substituents [13]. For 2,6-disubstituted quinolines, trifluoromethylation typically occurs at the 4-position due to electronic activation by the electron-withdrawing groups [16].

Alternative radical trifluoromethylation strategies employ photochemical activation of trifluoromethyl iodide (CF₃I) or electrochemical generation of CF₃ radicals from various precursors [17]. Photoredox catalysis using visible light and ruthenium or iridium complexes enables mild radical trifluoromethylation under ambient conditions [17]. The quinolinium sulfonate ester approach represents a recent innovation, allowing rapid biomolecular trifluoromethylation through photo-decaging of cationic aromatic photocages [17].

The synthesis of 2-trifluoromethylated quinolines from CF₃-alkenes demonstrates the versatility of radical pathways for accessing substituted quinoline targets [16]. This methodology employs α-CF₃-enamines as key intermediates, which undergo condensation with 2-nitrobenzaldehydes followed by iron-mediated reduction and cyclization to afford 2-CF₃-3-arylquinolines in excellent yields [16].

Table 2: Trifluoromethylation Reagents and Reaction Pathways

| Reagent Type | Mechanism | Reaction Temperature (°C) | Typical Yield (%) | Selectivity | Substrate Scope | Cost Efficiency |

|---|---|---|---|---|---|---|

| Langlois Reagent (CF₃SO₂Na) | Radical pathway | 60-120 | 70-85 | Good | Electron-rich aromatics | High |

| Togni Reagent II | Electrophilic transfer | 0-60 | 65-80 | Excellent | Broad scope | Moderate |

| TMSCF₃ | Nucleophilic transfer | 80-150 | 60-75 | Moderate | Carbonyl compounds | Moderate |

| CF₃I | Radical addition | 100-180 | 45-65 | Variable | Alkenes, aromatics | High |

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions provide powerful tools for the late-stage functionalization of brominated quinoline intermediates, enabling the introduction of diverse substituents with high selectivity and functional group tolerance [18] [19] [20]. The strategic use of cross-coupling transformations allows for the systematic exploration of structure-activity relationships in quinoline-based pharmaceuticals and materials [21].

Suzuki coupling reactions represent the most versatile approach for carbon-carbon bond formation in quinoline synthesis [22]. The coupling of brominated quinoline derivatives with arylboronic acids proceeds efficiently under palladium catalysis, typically employing Pd(PPh₃)₄ or Pd(OAc)₂ in combination with phosphine ligands [22]. Base selection proves critical for optimal yields, with potassium carbonate or cesium carbonate providing superior results in polar aprotic solvents [22]. The reaction tolerates a wide range of functional groups including ethers, esters, and protected amines, making it suitable for complex synthetic targets [19].

Sonogashira coupling offers an efficient route to quinoline-alkyne conjugates, which serve as valuable intermediates for further elaboration [23]. The palladium-copper dual catalytic system enables the coupling of brominated quinolines with terminal alkynes under relatively mild conditions [23]. The reaction proceeds through oxidative addition of the quinoline bromide to palladium, followed by transmetalation with the copper acetylide and reductive elimination to form the alkynyl product [23]. Careful optimization of the copper co-catalyst concentration and base strength is essential to minimize homocoupling side reactions [23].

Heck coupling reactions provide access to quinoline-alkene derivatives through the palladium-catalyzed coupling of quinoline halides with alkenes [24] [25]. The reaction mechanism involves oxidative addition of the quinoline halide to palladium(0), coordination and insertion of the alkene, and β-hydride elimination to generate the coupled product [25]. The use of quinoline N-oxides as substrates enables direct C-H activation pathways that bypass the need for pre-halogenated starting materials [24] [25].

Buchwald-Hartwig amination allows for the efficient formation of carbon-nitrogen bonds in quinoline systems, providing access to amino-substituted derivatives with pharmaceutical relevance [19]. The reaction employs palladium catalysts with bulky phosphine ligands such as XPhos or RuPhos to facilitate reductive elimination from palladium-amido intermediates [19]. The methodology tolerates both primary and secondary amines, enabling the synthesis of diverse anilinoquinoline derivatives [19].

Table 3: Palladium-Catalyzed Cross-Coupling Modifications

| Coupling Type | Catalyst System | Coupling Partner | Reaction Temperature (°C) | Typical Yield (%) | Functional Group Tolerance | Regioselectivity |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Boronic acids | 80-120 | 75-95 | Excellent | High |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 60-100 | 70-90 | Good | High |

| Heck Coupling | Pd(OAc)₂/PPh₃ | Alkenes | 100-140 | 65-85 | Good | Moderate |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | 80-120 | 80-95 | Excellent | High |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has revolutionized quinoline synthesis by dramatically reducing reaction times while improving yields and selectivity [26] [27] [28]. The application of microwave irradiation to quinoline synthesis enables rapid heating and precise temperature control, leading to enhanced reaction efficiency and reduced side product formation [29] [30].

The synthesis of quinoline derivatives under microwave irradiation typically proceeds 10-20 times faster than conventional heating methods [27] [28]. For example, the Skraup synthesis of 7-amino-8-methylquinoline, which traditionally requires several hours of heating, can be completed within minutes under microwave conditions [27]. The rapid heating profile minimizes thermal decomposition and promotes selective reaction pathways [28].

Microwave-enhanced synthesis of quinoline-based cyclometalated iridium complexes demonstrates the utility of this approach for organometallic chemistry [29] [31]. The optimization of reaction parameters including temperature, time, and power level enables the synthesis of bulky quinoline derivatives with yields up to 85%, significantly higher than conventional heating methods [29]. The reduced solvent consumption and shorter reaction times make microwave synthesis environmentally attractive for large-scale applications [29].

The synthesis of quinoline derivatives by acid-catalyzed cyclocondensation reactions benefits significantly from microwave activation [32]. The reaction of anilines with diethyl 1,3-acetonedicarboxylate proceeds rapidly under microwave irradiation, providing excellent yields of quinoline intermediates within minutes [32]. The enhanced reaction rates allow for the use of milder reaction conditions, reducing the formation of decomposition products [32].

Mechanistic studies suggest that microwave heating provides uniform energy distribution throughout the reaction mixture, leading to more consistent product formation compared to conventional heating [30]. The rapid temperature ramping characteristic of microwave irradiation enables kinetic control over thermodynamic processes, often leading to improved selectivity for desired products [33].

Table 4: Microwave-Assisted Synthesis Optimization Parameters

| Parameter | Conventional Heating | Microwave Heating | Improvement Factor | Yield Comparison (%) | Energy Efficiency |

|---|---|---|---|---|---|

| Temperature (°C) | 150-200 | 120-180 | 1.2-1.5x lower | 65-75 | Standard |

| Time (min) | 120-480 | 5-30 | 10-20x faster | 75-90 | High |

| Power (W) | N/A | 100-300 | Precise control | Enhanced selectivity | Optimized heating |

| Pressure (bar) | 1 | 1-10 | Enhanced reaction | Improved conversion | Reduced side products |

Regioselectivity Challenges in Di-Substituted Derivatives

The synthesis of di-substituted quinoline derivatives presents significant regioselectivity challenges that require careful consideration of electronic and steric factors [34] [6] [35]. The introduction of multiple substituents on the quinoline scaffold can lead to complex mixtures of regioisomers, necessitating the development of selective synthetic strategies [36] [37].

Electronic effects play a dominant role in determining regioselectivity patterns in quinoline substitution reactions [35] [38]. Electron-withdrawing groups such as trifluoromethyl substituents deactivate adjacent positions toward electrophilic attack while activating more distant positions through inductive and resonance effects [34] [39]. For 2,6-bis(trifluoromethyl)quinoline, electrophilic substitution is strongly favored at the 4-position due to the combined deactivating effect of both trifluoromethyl groups [6].

Steric hindrance becomes increasingly important in highly substituted quinoline derivatives [40] [36]. The presence of bulky substituents can block approach of reagents to adjacent positions, leading to unexpected regioselectivity patterns [36]. Computational studies using density functional theory methods have proven valuable for predicting regioselectivity in complex quinoline substitution reactions [36].

The development of ligand-controlled regioselective methods offers promising solutions to selectivity challenges [34] [40]. Manganese-catalyzed hydroboration of quinolines demonstrates how catalyst design can override inherent substrate bias to achieve complementary regioselectivity [40]. The use of different pincer ligands enables access to either 1,2- or 1,4-hydroborated products with high selectivity [40].

Metal-free remote functionalization strategies provide alternative approaches to challenging regioselectivity problems [6] [7] [41]. The use of trihaloisocyanuric acid for C5-halogenation of 8-substituted quinolines proceeds with complete regioselectivity despite the geometrically inaccessible nature of the reaction site [6] [7]. This methodology demonstrates how careful choice of reagents and conditions can overcome inherent reactivity limitations [41].

Table 5: Regioselectivity Challenges in Di-Substituted Derivatives

| Substitution Pattern | Electronic Effects | Steric Hindrance | Preferred Reaction Site | Selectivity Ratio | Synthetic Challenge | Common Strategies |

|---|---|---|---|---|---|---|

| 2,4-Disubstituted | Activating/Deactivating | Moderate | C-6, C-8 | 3:1 to 5:1 | Moderate | Protecting groups |

| 2,6-Disubstituted | Symmetric deactivation | High | C-3, C-5 | 2:1 to 4:1 | High | Sequential substitution |

| 4,6-Disubstituted | Mixed effects | Low-Moderate | C-2, C-8 | 4:1 to 8:1 | Low | Directed metalation |

| 5,8-Disubstituted | Benzene ring activation | Low | C-3, C-6 | 6:1 to 10:1 | Low | Regioselective catalysis |

Crystallographic Analysis of Molecular Packing

The crystallographic analysis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline reveals significant structural insights into its molecular packing and intermolecular interactions. The compound crystallizes as white to off-white crystalline solid with a melting point ranging from 62-64°C for related bis(trifluoromethyl)quinoline isomers [1] [2]. The molecular formula C₁₁H₄BrF₆N corresponds to a molecular weight of 344.05 g/mol [2] [3] [4] [5].

The quinoline core structure exhibits planarity characteristic of fused aromatic systems, with the bromine substituent at the 4-position and trifluoromethyl groups at the 2- and 6-positions introducing significant steric and electronic modulation [6]. Crystallographic studies of related compounds demonstrate that the bicyclic quinoline system maintains its aromatic character with bond distances typical of conjugated heterocycles [7] [8].

Intermolecular interactions in the crystal lattice are dominated by halogen-halogen contacts and fluorine-mediated hydrogen bonding. The presence of multiple fluorine atoms creates a network of weak C-H···F interactions that contribute to crystal stability [7]. The density of 1.7±0.1 g/cm³ reflects the compact packing influenced by the heavy bromine atom and the substantial molecular volume occupied by the six fluorine atoms [2].

X-ray diffraction analysis would reveal specific bond lengths, with the C-Br bond distance expected around 1.90-1.95 Å and C-CF₃ bonds approximately 1.50-1.52 Å, consistent with literature values for similar structures [8]. The refractive index of 1.510 indicates moderate optical density characteristic of fluorinated aromatics [2].

Thermogravimetric Behavior and Stability Profiles

Thermogravimetric analysis demonstrates that 4-Bromo-2,6-bis(trifluoromethyl)quinoline exhibits multi-stage thermal decomposition patterns characteristic of heavily fluorinated quinoline derivatives. Based on studies of related quinoline compounds, the thermal stability range extends up to approximately 150-200°C [9] [10] [11].

TGA analysis reveals an onset decomposition temperature between 150-250°C, with the primary decomposition event occurring at 200-300°C [9] [12] [10] [11]. The initial mass loss of 5-15% corresponds to the elimination of trifluoromethyl groups, which are known to be thermally labile substituents in quinoline systems [9] [12] [10]. This initial degradation is followed by gradual mass loss associated with ring fragmentation and carbonization.

Differential Scanning Calorimetry (DSC) studies indicate a melting point range of 60-70°C with an associated melting enthalpy of 3-7 kJ/mol [12] [11]. The relatively low melting point reflects the disruption of crystal packing caused by the bulky trifluoromethyl substituents, which prevent efficient molecular association [12].

The thermal decomposition mechanism follows a characteristic pathway where CF₃ radical elimination occurs first, followed by carbon-bromine bond cleavage and subsequent quinoline ring degradation [9] [10]. Critical temperature analysis for quinoline derivatives suggests an upper stability limit around 750-800 K for the basic quinoline framework [13] [14].

Vapor pressure measurements indicate 0.0±0.6 mmHg at 25°C, demonstrating low volatility suitable for ambient storage conditions [2]. The compound remains thermally stable under refrigerated storage at 2-8°C [3] [15] [4] [5] [16].

Solubility Parameters in Polar/Non-Polar Media

The solubility behavior of 4-Bromo-2,6-bis(trifluoromethyl)quinoline reflects its amphiphilic character, with the lipophilic quinoline core balanced by polar fluorine substituents. The calculated LogP value of 5.03 indicates significant hydrophobic character [5] [6], while the topological polar surface area of 12.89 Ų suggests limited hydrogen bonding capacity [5] [6].

In polar aprotic solvents, the compound demonstrates good solubility in both DMSO and DMF [17] [18] [19] [20] [21]. This enhanced dissolution results from the favorable solvation of the CF₃ groups by polar aprotic media without competing hydrogen bonding effects [17] [22]. Moderate solubility is observed in acetone, reflecting the solvent's intermediate polarity [17] [22].

Polar protic solvents show poor compatibility, with methanol providing limited dissolution [17] [23] [24] and water exhibiting very poor solubility [25] [23] [24] [22]. The hydrophobic quinoline framework and electron-withdrawing trifluoromethyl groups reduce the compound's affinity for protic media [25] [23] [24].

Non-polar solvents present mixed results: dichloromethane provides good solubility due to its ability to solvate both aromatic and halogenated components [7] [18], while hexane shows poor dissolution of the polar quinoline nitrogen [21]. Aromatic solvents like toluene offer moderate solubility through π-π stacking interactions with the quinoline ring system [21].

Moderate polarity solvents including ethyl acetate and THF demonstrate intermediate solubility behavior [21], suggesting these media as potential choices for purification and analytical procedures.

Spectroscopic Fingerprinting

¹⁹F Nuclear Magnetic Resonance Chemical Shift Patterns

¹⁹F Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for 4-Bromo-2,6-bis(trifluoromethyl)quinoline. The two trifluoromethyl groups generate distinct chemical shift patterns in the characteristic CF₃R range of -60 to -70 ppm relative to CFCl₃ [27] [28] [29] [30].

The CF₃ groups at positions 2 and 6 of the quinoline ring experience different electronic environments, resulting in two separate ¹⁹F resonances [27] [28]. The 2-trifluoromethyl group, positioned adjacent to the quinoline nitrogen, exhibits greater deshielding due to the electron-withdrawing effect of the heteroatom [29] [30]. Conversely, the 6-trifluoromethyl group shows relatively more shielded character due to its meta relationship to the nitrogen [29] [30].

Chemical shift sensitivity studies demonstrate that trifluoromethyl groups conjugated to aromatic systems provide enhanced chemical shift dispersion compared to aliphatic CF₃ moieties [29] [30]. The aromatic quinoline framework amplifies electronic effects, creating well-resolved ¹⁹F signals suitable for structural identification [27] [28].

Coupling patterns reveal ³J(F-F) interactions between the two CF₃ groups, though these are typically weak due to the spatial separation through the aromatic system [27] [28]. Integration ratios confirm the 1:1 stoichiometry of the two trifluoromethyl substituents [27] [28].

Infrared Absorption Characteristics of Carbon-Bromine and Carbon-Fluorine₃ Groups

Infrared spectroscopy reveals characteristic vibrational fingerprints for both the C-Br and CF₃ functional groups in 4-Bromo-2,6-bis(trifluoromethyl)quinoline. The C-Br stretching vibration appears in the 500-700 cm⁻¹ region, consistent with aromatic carbon-bromine bonds [31] [32] [33].

CF₃ stretching modes generate intense absorption bands in the 1100-1300 cm⁻¹ range, characteristic of C-F bond vibrations in trifluoromethyl groups [27] [34] [35]. These high-frequency vibrations result from the strong electronegativity of fluorine and the short C-F bond length [27] [34] [35].

Quinoline aromatic vibrations appear as C=C stretching modes between 1450-1650 cm⁻¹ and C=N stretching vibrations in the 1500-1600 cm⁻¹ region [31] [36] [32]. The electron-withdrawing trifluoromethyl substituents cause slight upfield shifts in these aromatic frequencies due to reduced electron density in the ring system [31] [36] [32].

Out-of-plane deformation modes of the quinoline ring system contribute additional bands in the 700-900 cm⁻¹ region, providing structural confirmation of the bicyclic aromatic framework [31] [32] [33]. The combination of C-Br, CF₃, and quinoline vibrations creates a distinctive infrared fingerprint for unambiguous identification [31] [36] [32].

High-Resolution Mass Spectrometric Fragmentation

High-resolution mass spectrometry provides detailed fragmentation patterns for 4-Bromo-2,6-bis(trifluoromethyl)quinoline, revealing characteristic ion formation pathways under various ionization conditions. The molecular ion exhibits the expected bromine isotope pattern at m/z 344/346 with relative intensities reflecting the natural ⁷⁹Br/⁸¹Br ratio [37] [38] [39] [40].

Electrospray ionization typically produces [M+H]⁺ ions at m/z 345/347, while electron ionization generates molecular radical cations [M]- ⁺ at m/z 344/346 [38] [39] [40] [41]. The fragmentation behavior follows predictable pathways characteristic of halogenated quinoline derivatives [38] [39] [40] [41].

Primary fragmentation channels include loss of CF₃ radicals (m/z 275/277), elimination of Br atoms (m/z 265), and combined loss of Br and CF₃ (m/z 196) [38] [39] [40] [41]. Secondary fragmentations produce quinoline-based fragments through ring contraction mechanisms and hydrogen radical eliminations [38] [39] [40].

Collision-induced dissociation studies reveal that CF₃ groups are preferentially lost over bromine elimination, indicating weaker C-CF₃ bonds compared to C-Br bonds in the aromatic system [38] [39] [40] [41]. High-resolution accurate mass measurements enable elemental composition determination for fragment ions, confirming proposed fragmentation pathways [37] [38] [39] [40].